Cas no 313234-59-2 ((4-bromophenyl)-(2,5-dimethoxyphenyl)methanol)
(4-bromophenyl)-(2,5-dimethoxyphenyl)methanol Chemical and Physical Properties
Names and Identifiers
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- (4-bromophenyl)-(2,5-dimethoxyphenyl)methanol
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- MDL: MFCD12964488
- Inchi: 1S/C15H15BrO3/c1-18-12-7-8-14(19-2)13(9-12)15(17)10-3-5-11(16)6-4-10/h3-9,15,17H,1-2H3
- InChI Key: OGGSKGYYVONKEJ-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(Br)C=C1)(C1=CC(OC)=CC=C1OC)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
(4-bromophenyl)-(2,5-dimethoxyphenyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB429183-1 g |
4-Bromo-2',5'-dimethoxybenzhydrol |
313234-59-2 | 1g |
€594.40 | 2023-04-23 | ||
| abcr | AB429183-5 g |
4-Bromo-2',5'-dimethoxybenzhydrol |
313234-59-2 | 5g |
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| abcr | AB429183-1g |
4-Bromo-2',5'-dimethoxybenzhydrol; . |
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| abcr | AB429183-5g |
4-Bromo-2',5'-dimethoxybenzhydrol |
313234-59-2 | 5g |
€1004.40 | 2023-09-04 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD512869-1g |
(4-Bromophenyl)(2,5-dimethoxyphenyl)methanol |
313234-59-2 | 97% | 1g |
¥3031.0 | 2023-03-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652738-1g |
(4-Bromophenyl)(2,5-dimethoxyphenyl)methanol |
313234-59-2 | 98% | 1g |
¥6867.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652738-5g |
(4-Bromophenyl)(2,5-dimethoxyphenyl)methanol |
313234-59-2 | 98% | 5g |
¥11079.00 | 2024-08-02 | |
| Ambeed | A241475-1g |
(4-Bromophenyl)(2,5-dimethoxyphenyl)methanol |
313234-59-2 | 97% | 1g |
$441.0 | 2024-08-03 | |
| Crysdot LLC | CD12084772-1g |
(4-Bromophenyl)(2,5-dimethoxyphenyl)methanol |
313234-59-2 | 97% | 1g |
$437 | 2024-07-24 | |
| Crysdot LLC | CD12084772-5g |
(4-Bromophenyl)(2,5-dimethoxyphenyl)methanol |
313234-59-2 | 97% | 5g |
$881 | 2024-07-24 |
(4-bromophenyl)-(2,5-dimethoxyphenyl)methanol Suppliers
(4-bromophenyl)-(2,5-dimethoxyphenyl)methanol Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on (4-bromophenyl)-(2,5-dimethoxyphenyl)methanol
Introduction to (4-bromophenyl)-(2,5-dimethoxyphenyl)methanol (CAS No. 313234-59-2)
(4-bromophenyl)-(2,5-dimethoxyphenyl)methanol (CAS No. 313234-59-2) is a versatile organic compound with a unique molecular structure that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its brominated and methoxylated aromatic rings, which confer it with a range of interesting chemical and biological properties. In this article, we will delve into the structural features, synthesis methods, and potential applications of (4-bromophenyl)-(2,5-dimethoxyphenyl)methanol.
The molecular formula of (4-bromophenyl)-(2,5-dimethoxyphenyl)methanol is C15H16BrO3, and its molecular weight is approximately 318.19 g/mol. The compound consists of two aromatic rings: a 4-bromophenyl ring and a 2,5-dimethoxyphenyl ring, connected by a methylene bridge with a hydroxyl group attached. The presence of the bromine atom and the methoxy groups introduces polarity and reactivity to the molecule, making it an attractive starting material for various chemical transformations.
The synthesis of (4-bromophenyl)-(2,5-dimethoxyphenyl)methanol can be achieved through several routes. One common method involves the coupling reaction between 4-bromobenzaldehyde and 2,5-dimethoxybenzyl alcohol using a suitable coupling agent such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst. Another approach involves the Grignard reaction between 4-bromobenzyl bromide and 2,5-dimethoxybenzaldehyde followed by reduction with sodium borohydride. These methods have been extensively studied and optimized to achieve high yields and purity levels.
In the realm of medicinal chemistry, (4-bromophenyl)-(2,5-dimethoxyphenyl)methanol has shown promise as a lead compound for the development of novel therapeutic agents. Recent studies have explored its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, its structural features make it a suitable candidate for modifying existing drugs to enhance their pharmacological properties or reduce side effects.
The biological activity of (4-bromophenyl)-(2,5-dimethoxyphenyl)methanol has also been investigated in the context of cancer research. Preliminary studies have indicated that it exhibits cytotoxic effects against various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action is thought to involve the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2. Further research is needed to elucidate the full extent of its anticancer potential and to optimize its structure for clinical applications.
Beyond its medicinal applications, (4-bromophenyl)-(2,5-dimethoxyphenyl)methanol has found use in materials science due to its unique optical properties. The presence of multiple functional groups allows for the fine-tuning of electronic transitions, making it a valuable component in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Recent advancements in this area have focused on improving the stability and efficiency of these materials through molecular engineering techniques.
In conclusion, (4-bromophenyl)-(2,5-dimethoxyphenyl)methanol (CAS No. 313234-59-2) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique molecular structure provides a foundation for further research and development across multiple disciplines. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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